[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride
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Overview
Description
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S and a molecular weight of 213.12 g/mol . This compound is characterized by the presence of a chlorinated thiophene ring attached to an ethyl hydrazine moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride typically involves the reaction of 5-chlorothiophene-3-carboxaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride can be compared with other similar compounds, such as:
[2-(5-Bromothiophen-3-yl)ethyl]hydrazine hydrochloride: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
[2-(5-Methylthiophen-3-yl)ethyl]hydrazine hydrochloride: Contains a methyl group instead of chlorine, leading to variations in chemical properties and applications.
[2-(5-Nitrothiophen-3-yl)ethyl]hydrazine hydrochloride:
Properties
Molecular Formula |
C6H10Cl2N2S |
---|---|
Molecular Weight |
213.13 g/mol |
IUPAC Name |
2-(5-chlorothiophen-3-yl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H9ClN2S.ClH/c7-6-3-5(4-10-6)1-2-9-8;/h3-4,9H,1-2,8H2;1H |
InChI Key |
NQHPTLRUHUNBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CCNN)Cl.Cl |
Origin of Product |
United States |
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